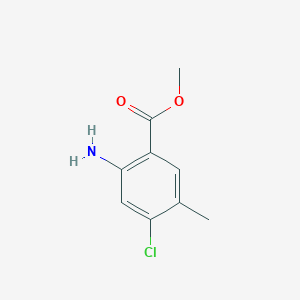

Methyl 2-amino-4-chloro-5-methylbenzoate

Description

Contextual Significance of Polysubstituted Aromatic Esters in Organic Chemistry

Polysubstituted aromatic esters are a class of organic compounds that form the backbone of numerous synthetic endeavors and are integral to various fields, including medicinal chemistry, materials science, and agrochemicals. fiveable.mersc.org The arrangement of multiple substituents on the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its reactivity and biological activity. fiveable.me The synthesis of these complex molecules often involves strategic planning to control the regioselectivity of substitution reactions, making them a subject of continuous interest in organic synthesis. libretexts.orgpressbooks.publibretexts.org The ester functional group itself is a versatile handle for further chemical transformations.

Importance of Aminated, Halogenated, and Methylated Aromatic Scaffolds in Synthetic Design

The presence of amino, halogen, and methyl groups on an aromatic scaffold, such as in Methyl 2-amino-4-chloro-5-methylbenzoate, imparts a unique combination of properties to the molecule. Aminated aromatic compounds are precursors to a vast array of functionalities and are often key components in pharmacologically active molecules. fastercapital.com Halogenation of aromatic rings is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The "magic methyl" effect, where the introduction of a methyl group can significantly alter a molecule's properties, is a well-documented phenomenon in medicinal chemistry, influencing both pharmacodynamic and pharmacokinetic profiles. nih.govnih.gov The specific combination of these groups in a polysubstituted pattern creates a valuable building block for the synthesis of complex target molecules.

Overview of Methodological Approaches for Investigating Complex Aromatic Compounds

The characterization of complex aromatic compounds relies on a suite of modern analytical techniques. journalcsij.com Spectroscopy plays a pivotal role, with Nuclear Magnetic Resonance (NMR) spectroscopy providing detailed information about the connectivity and chemical environment of atoms, while Infrared (IR) spectroscopy helps identify functional groups. onlineorganicchemistrytutor.com Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns. onlineorganicchemistrytutor.com Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for the separation and purification of these compounds. onlineorganicchemistrytutor.com These methods, often used in combination, allow for the unambiguous identification and characterization of intricate molecular structures. creative-proteomics.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJVDQIDPQGBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 4 Chloro 5 Methylbenzoate

Direct Synthesis Strategies and Routes

Direct synthesis strategies aim to construct the target molecule in a limited number of steps, often by introducing the key functional groups onto a pre-existing aromatic ring. These routes are often favored for their efficiency and atom economy.

Esterification is a fundamental reaction in the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate, converting the corresponding carboxylic acid, 2-amino-4-chloro-5-methylbenzoic acid, into its methyl ester. achemblock.com

Commonly, this transformation is achieved by reacting the benzoic acid derivative with methanol (B129727) in the presence of an acid catalyst. Traditional methods have employed protic acids like sulfuric acid or gaseous hydrochloric acid. nih.gov More contemporary approaches utilize reagents such as thionyl chloride or trimethylchlorosilane (TMSCl) with methanol, which can offer milder reaction conditions and simplified workup procedures. nih.gov The use of TMSCl in methanol has been demonstrated as an efficient system for the esterification of a variety of amino acids. nih.gov Another patented method describes the esterification of 2-amino-3-chlorobenzoic acid using a methylation reagent in an organic solvent, which could be applicable to the synthesis of the target molecule. google.com

Solid acid catalysts, such as zirconium metal fixed with titanium, have also been explored for the synthesis of methyl benzoate (B1203000) compounds. mdpi.com These catalysts offer the advantage of being easily separable from the reaction mixture, facilitating a more streamlined process. mdpi.com

A specific patented process for a related compound, 2-amino-3-methyl chlorobenzoate, involves dissolving the corresponding acid in an organic solvent, adding an inorganic acid, and then introducing a methylation reagent at a controlled temperature. google.com This highlights the importance of reaction conditions in achieving high purity and yield.

Table 1: Comparison of Esterification Methods

| Reagent/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Methanol/H₂SO₄ | Reflux | Inexpensive | Harsh conditions, potential for side reactions |

| Methanol/TMSCl | Room Temperature | Mild conditions, good yields | Reagent cost |

| Thionyl Chloride/Methanol | Reflux | Effective for sterically hindered acids | Generates HCl gas |

The precise placement of the amino and chloro groups on the aromatic ring is critical for the synthesis of this compound. This requires highly regioselective amination and halogenation reactions.

Regioselective Amination: The introduction of an amino group at a specific position on a benzene (B151609) ring can be challenging. Copper-catalyzed amination reactions have proven effective for the synthesis of N-aryl anthranilic acid derivatives from chlorobenzoic acids. researchgate.net These methods can be chemo- and regioselective, avoiding the need for protecting the carboxylic acid group. organic-chemistry.org While these examples focus on N-arylation, the underlying principles of activating a specific C-Cl or C-Br bond for amination are relevant. Recent advancements in photoredox catalysis have enabled the regioselective amination of remote C(sp³)-H bonds, showcasing the ongoing development in C-N bond formation. nih.gov Electrochemical methods also offer a pathway for regioselective intramolecular C-H amination under oxidant- and metal-free conditions. rsc.org

Regioselective Halogenation: The chlorination of substituted benzoic acids and their esters is a key step. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of activated aromatic rings. For instance, a method for preparing 4-amino-5-chloro-2-methoxybenzoic acid involves the chlorination of the corresponding 4-amino-2-methoxybenzoate with NCS in DMF. google.com Another approach utilizes cyanuric chloride as a chlorinating agent for 2-amino-3-methylbenzoic acid, offering an alternative to more expensive reagents like NCS. patsnap.com The choice of chlorinating agent and reaction conditions is crucial to control the position of chlorination and avoid the formation of undesired isomers.

A plausible convergent strategy for this compound could involve the synthesis of a di-substituted intermediate, such as 4-chloro-5-methylaniline or methyl 2-amino-5-methylbenzoate, followed by the introduction of the remaining functional groups. For example, starting with m-toluic acid, a sequence of nitration, hydrogenation, and then chlorination can yield 2-amino-5-chloro-3-methylbenzoic acid. google.com This intermediate could then be esterified to produce a constitutional isomer of the target compound, illustrating a similar strategic approach.

Precursor-Based Synthetic Pathways

These pathways rely on the chemical modification of readily available precursors that already contain some of the required structural features of the target molecule.

A common and practical approach is to start from a substituted benzoic acid that is structurally similar to the target molecule. For instance, 2-amino-4-chloro-5-methylbenzoic acid serves as the most direct precursor. achemblock.com The synthesis of this acid can be accomplished through various routes.

One such route starts from m-methylbenzoic acid, which undergoes nitration, followed by hydrogenation of the nitro group to an amino group, and subsequent chlorination to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com While this produces an isomer, the general strategy of functional group interconversion on a benzoic acid core is a key concept.

Another relevant precursor is 4-chloro-2-nitrobenzoic acid. quora.comquora.com The synthesis of this compound can begin from toluene (B28343), which is first nitrated. The resulting o-nitrotoluene is then chlorinated, followed by oxidation of the methyl group to a carboxylic acid. quora.com The subsequent reduction of the nitro group to an amino group and esterification would lead to a product related to the target compound.

A patented method describes the synthesis of 2-amino-5-chloro-3-methylbenzoic acid starting from 2-amino-3-methylbenzoic acid and using cyanuric chloride as the chlorinating agent. patsnap.com This highlights a direct chlorination step on a pre-existing aminobenzoic acid derivative.

Table 2: Key Precursors and Their Transformations

| Precursor | Key Transformation(s) | Resulting Intermediate/Product |

|---|---|---|

| 2-Amino-4-chloro-5-methylbenzoic acid | Esterification with methanol | This compound |

| m-Toluic Acid | Nitration, Hydrogenation, Chlorination | 2-Amino-5-chloro-3-methylbenzoic acid google.com |

| Toluene | Nitration, Chlorination, Oxidation | 4-Chloro-2-nitrobenzoic acid quora.com |

Alternative starting materials that are not benzoic acids can also be employed. For instance, toluene can be a versatile starting point. A multi-step synthesis starting from toluene could involve Friedel-Crafts alkylation to introduce the methyl group, followed by a sequence of nitration and chlorination reactions. The final step would be the oxidation of the toluene methyl group to a carboxylic acid, followed by esterification. The order of these steps is crucial to direct the substituents to the desired positions on the aromatic ring. quora.comquora.com

Another approach could start from a pre-functionalized aniline (B41778) derivative. For example, 4-chloro-5-methylaniline could be a key intermediate. This aniline could then be subjected to reactions to introduce the carboxylate and amino groups at the correct positions.

The synthesis of related compounds provides valuable insights. For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involves a multi-step process starting from toluene, which is oxidized to benzoic acid, followed by dichlorination, selective methyl substitution via a Grignard reaction, nitration, and subsequent reduction and amidation. google.com This complex sequence demonstrates the versatility of starting from simple aromatic hydrocarbons.

Catalytic Systems in this compound Synthesis

The efficient synthesis of this compound is highly dependent on the selection of appropriate catalytic systems. These catalysts are crucial for achieving high yields and selectivity in key transformation steps, such as the introduction of substituents onto the benzene ring and the final esterification of the carboxylic acid precursor.

Transition Metal Catalysis (e.g., Palladium, Copper) in Cross-Coupling Reactions

Transition metals, particularly palladium and copper, are instrumental in the synthesis of precursors to this compound. While direct cross-coupling to form the final product is less common, these catalysts are essential for constructing the substituted aromatic core.

Palladium catalysts are widely used for hydrogenation reactions necessary in the synthesis of the aminobenzoic acid precursor. For instance, the reduction of a nitro group to the essential amino group is a standard transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel is a common method. google.comnih.gov In one such process, a substituted 2-nitro-3-methylbenzoic acid is reduced in a hydrogen atmosphere using a Pd/C catalyst to yield the corresponding 2-amino-3-methylbenzoic acid, a direct precursor before chlorination and esterification. google.com

Furthermore, advanced palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi reactions, represent powerful theoretical strategies for introducing the methyl group onto the aromatic ring at a suitable stage in the synthesis. mdpi.com For example, a Negishi reaction could be employed to couple an appropriate organozinc reagent with a halogenated aniline derivative in the presence of a palladium catalyst. mdpi.com Recent advancements include the development of palladium-peptide complexes that can perform Suzuki-Miyaura couplings in biological contexts, highlighting the potential for innovative catalyst design. ed.ac.uk

Copper-catalyzed reactions are also relevant, particularly for the formation of carbon-nitrogen bonds. Methodologies for the copper-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones to form aminoquinolines showcase copper's utility in manipulating amino-substituted aromatic compounds. rsc.org Such strategies could be conceptually adapted for specific amination steps in alternative synthetic routes.

Application of Lewis and Brønsted Acid Catalysts

Acid catalysts are fundamental to the synthesis, primarily in the final esterification step where the carboxylic acid precursor (2-amino-4-chloro-5-methylbenzoic acid) is converted to its methyl ester.

Brønsted Acids: The most conventional method for this transformation is the Fischer esterification. This process involves refluxing the carboxylic acid with methanol in the presence of a strong Brønsted acid catalyst, such as sulfuric acid or hydrochloric acid. evitachem.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Studies on related compounds show that Brønsted acids can also act as co-catalysts, significantly accelerating other reaction types, such as radical additions to C-H bonds adjacent to amines. nih.gov

Lewis Acids: Lewis acid catalysis offers an alternative to traditional Brønsted acids, often with advantages in terms of selectivity and milder reaction conditions. Solid acid catalysts, which can function as Lewis acids, are particularly noteworthy. A study on the synthesis of various methyl benzoates utilized a solid superacid catalyst composed of a zirconium-titanium atomic molar ratio of 1.2. mdpi.com This catalyst demonstrated high activity in the esterification of benzoic acids with various substituents. mdpi.com The Lewis acid site on the catalyst activates the carbonyl group towards attack by methanol. mdpi.com The performance of such catalysts underscores their potential for the esterification of the direct precursor to this compound.

The table below summarizes the catalytic activity of a Zr-Ti solid acid for the esterification of various substituted benzoic acids, illustrating the broad applicability of such Lewis acid systems.

| Benzoic Acid Derivative | Reaction Time (h) | Conversion (%) |

| p-chlorobenzoic acid | 1.5 | 98.6 |

| p-methylbenzoic acid | 1.5 | 98.2 |

| Benzoic acid | 1.5 | 98.1 |

| p-hydroxybenzoic acid | 2.5 | 96.5 |

| p-nitrobenzoic acid | 2.0 | 95.8 |

| p-aminobenzoic acid | 3.0 | 92.3 |

| Data derived from a study on Zr/Ti solid acid catalysts, demonstrating their effectiveness in esterification reactions. mdpi.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One key sustainable approach is the replacement of corrosive and difficult-to-handle liquid acid catalysts like sulfuric acid with reusable solid acid catalysts. mdpi.com The Zr/Ti solid acid system is an example of a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled, reducing waste and simplifying purification. mdpi.com

The choice of reagents is also critical. For the chlorination step, traditional methods might use elemental chlorine, which can be hazardous. Alternative chlorinating agents like N-chlorosuccinimide (NCS) or cyanuric chloride are often employed. patsnap.comresearchgate.net While NCS is effective, it can be expensive. patsnap.com The use of less costly alternatives like cyanuric chloride or dichlorohydantoin represents a more economically viable and potentially greener approach. google.compatsnap.com

Developing environmentally friendly processes for precursor synthesis is also a focus. For instance, a nitration process for methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O) has been developed as a greener alternative to traditional nitration in sulfuric acid for producing key nitroaromatic intermediates. researchgate.net

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling byproduct formation.

Elucidation of Reaction Intermediates and Transition States

While specific mechanistic studies detailing the intermediates in the synthesis of this compound are not widely published, the mechanisms of the core reactions are well-established.

In the Fischer esterification (Brønsted acid catalysis), the reaction proceeds through a series of equilibrium steps. The key intermediate is the protonated carboxylic acid, which is then attacked by the lone pair of the methanol oxygen. This forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

For Lewis acid catalysis using a system like the Zr-Ti solid acid, the mechanism involves the coordination of the Lewis acid site to the carbonyl oxygen of the carboxylic acid. mdpi.com This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, leading to a different type of tetrahedral intermediate before the final product is formed.

In more complex catalytic cycles, such as those involving transition metals, the intermediates can be organometallic species. For instance, in a hypothetical palladium-catalyzed cross-coupling to introduce the methyl group, the mechanism would likely involve oxidative addition, transmetalation, and reductive elimination steps, with various palladium(0) and palladium(II) intermediates. Mechanistic studies on related copper-catalyzed reactions have used isotopic labeling to reveal that solvent molecules like DMF can be incorporated into the product, serving as a source of carbon and nitrogen, which points to highly complex reaction intermediates. rsc.org

Kinetic Studies of Synthetic Processes

Kinetic studies are essential for quantifying reaction rates and understanding how different parameters affect the synthesis. A study on the reactive kinetics of methyl benzoate synthesis via esterification with sulfuric acid as a catalyst provides a model for the type of investigation applicable to this compound. researchgate.net Such studies typically involve a batch reactor where the concentrations of reactants (carboxylic acid, methanol) and products (ester, water) are monitored over time at various temperatures and catalyst concentrations. researchgate.net

The data from these experiments are used to develop a kinetic model that can describe the reaction rate. For the esterification of benzoic acid, a second-order kinetic model has been shown to fit the experimental data well. researchgate.net These studies allow for the determination of key parameters like the rate constant and activation energy, which are vital for process optimization and reactor design in an industrial setting.

The table below outlines typical parameters investigated in a kinetic study of an esterification reaction.

| Parameter | Description | Purpose |

| Temperature | The reaction is run at several different temperatures. | To determine the activation energy and the effect of temperature on the reaction rate. |

| Catalyst Concentration | The amount of acid catalyst is varied. | To understand the relationship between catalyst loading and reaction speed. |

| Molar Ratio of Reactants | The ratio of alcohol to carboxylic acid is changed. | To determine the effect of reactant concentration on equilibrium and reaction rate. |

| Reaction Time | Samples are taken at various time points. | To plot concentration profiles and calculate the rate of reaction. |

| This table represents a general framework for conducting kinetic studies on esterification processes. researchgate.net |

Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-amino-4-chloro-5-methylbenzoate, ¹H NMR would identify all hydrogen atoms, and ¹³C NMR would identify each unique carbon atom.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to:

The two protons on the amino (-NH₂) group, which might appear as a broad singlet.

The two aromatic protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns would be crucial for confirming the 1,2,4,5-substitution pattern.

The three protons of the ester's methyl (-OCH₃) group, likely a sharp singlet.

The three protons of the methyl (-CH₃) group attached to the ring, also a sharp singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester group, and the four substituted and two hydrogen-bearing carbons of the aromatic ring.

To unambiguously assign each signal and piece together the molecular structure, multi-dimensional NMR experiments are employed. These techniques reveal correlations between different nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be expected to show a correlation between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the ¹H signals of the aromatic protons and the two methyl groups to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. This is particularly powerful for mapping out the entire carbon skeleton. For instance, HMBC would show correlations from the aromatic protons to several aromatic carbons, from the ester's methyl protons to the carbonyl carbon, and from the ring's methyl protons to the aromatic carbons to which it is attached and its neighbors. These correlations are critical for confirming the relative positions of the substituents.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the molecule's preferred three-dimensional structure or conformation. For example, a NOESY experiment could reveal spatial proximity between the amino protons and the adjacent ester group, or between the ring methyl group and its neighboring aromatic proton. These studies help to understand the steric and electronic effects that govern the molecule's shape and potential for intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound with very high accuracy. For this compound (C₉H₁₀ClNO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition. achemblock.com

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint." Common fragmentation patterns for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this specific compound, characteristic fragmentation would likely involve:

Loss of the methyl radical from the ester to give an [M-CH₃]⁺ ion.

Loss of the methoxy (B1213986) radical to give the acylium ion [M-OCH₃]⁺.

Cleavage of the chlorine atom, leading to an [M-Cl]⁺ ion. nih.gov

Subsequent loss of carbon monoxide (CO) from fragment ions.

Analyzing these pathways helps to confirm the presence and location of the different functional groups.

The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), gives a highly characteristic isotopic pattern in the mass spectrum. The molecular ion (M⁺) peak will be accompanied by a significant "M+2" peak that is approximately one-third the intensity of the M⁺ peak. This distinctive signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Table 1: Hypothetical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated Mass (Da) | Relative Abundance (%) |

| [C₉H₁₀³⁵ClNO₂]⁺ | 199.0400 | 100.0 |

| [C₉H₁₀³⁷ClNO₂]⁺ | 201.0371 | ~32.0 |

This table illustrates the expected primary and M+2 peaks due to the chlorine isotopes, which is a key feature in the mass spectrum of a monochlorinated compound.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

While crystal structure data for this compound itself is not available in the reviewed literature, a study on the closely related isomer, Methyl 2-amino-5-chlorobenzoate (C₈H₈ClNO₂), provides an excellent example of the type of data obtained. nih.govnih.govresearchgate.net In this study, crystals were grown from a methanol (B129727) solution, and the structure was determined. nih.govresearchgate.net

The analysis revealed that the molecule is nearly planar. The crystal structure is stabilized by intermolecular hydrogen bonds between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, linking the molecules into chains. nih.govnih.govresearchgate.net Additionally, an intramolecular hydrogen bond exists between one of the amino hydrogens and the carbonyl oxygen of the ester group on the same molecule, forming a stable six-membered ring. nih.govnih.govresearchgate.net

The detailed crystallographic data from this study on the isomer are presented below as an illustration.

Table 2: Illustrative Crystal Data and Structure Refinement for the Related Isomer, Methyl 2-amino-5-chlorobenzoate

| Parameter | Value | Reference |

| Chemical Formula | C₈H₈ClNO₂ | nih.gov |

| Formula Weight | 185.60 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.9480 (8) | nih.gov |

| b (Å) | 9.0230 (18) | nih.gov |

| c (Å) | 12.018 (2) | nih.gov |

| β (°) | 94.10 (3) | nih.gov |

| Volume (ų) | 427.02 (15) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

| Temperature (K) | 293 | nih.gov |

Note: This data is for the isomer Methyl 2-amino-5-chlorobenzoate and serves to demonstrate the detailed structural parameters that can be obtained from an SCXRD analysis. nih.govnih.govresearchgate.net

Crystallographic Analysis of Molecular Conformation and Packing

A definitive understanding of the three-dimensional structure of this compound at the atomic level would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

For a related compound, Methyl 2-amino-5-chlorobenzoate, crystallographic analysis revealed an almost planar molecular structure. nih.govresearchgate.net It is anticipated that this compound would also exhibit a high degree of planarity due to the sp² hybridization of the atoms in the benzene ring. The study on Methyl 2-amino-5-chlorobenzoate determined its crystal system to be monoclinic with the space group P2₁ nih.govresearchgate.net. The precise crystallographic parameters for this compound would be determined from its own diffraction data.

The arrangement of molecules within the crystal lattice, known as crystal packing, would also be elucidated. This involves understanding the repeating pattern of the unit cell, which is the fundamental building block of the crystal. For Methyl 2-amino-5-chlorobenzoate, the molecules are linked into chains along the b-axis. nih.govresearchgate.net A similar packing motif could be expected for this compound, influenced by its specific intermolecular interactions.

Table 1: Anticipated Crystallographic Data Parameters for this compound (Note: The following table is a template of expected data; specific values are not available from the searched sources.)

| Parameter | Expected Information |

| Chemical Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | To be calculated based on the chemical formula |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic, etc.) |

| Space Group | To be determined (e.g., P2₁/c, P-1, etc.) |

| Unit Cell Dimensions (a, b, c) | Lattice parameters in Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Interaxial angles in degrees (°) |

| Volume (V) | Volume of the unit cell in cubic Ångströms (ų) |

| Z | Number of molecules per unit cell |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be governed by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, are crucial in stabilizing the crystal structure.

The primary hydrogen bond donor in the molecule is the amino (-NH₂) group, while the potential acceptors are the oxygen atoms of the ester group (C=O and -OCH₃) and the chlorine atom. It is highly probable that both intramolecular and intermolecular hydrogen bonds are present.

In the related structure of Methyl 2-amino-5-chlorobenzoate, an intramolecular N-H···O hydrogen bond is observed, leading to the formation of a stable six-membered ring. nih.govresearchgate.net This type of interaction is very common in ortho-substituted anilines with carbonyl groups. Additionally, intermolecular N-H···O hydrogen bonds link the molecules together, forming chains. nih.govresearchgate.net

For this compound, a similar pattern of hydrogen bonding is expected. The presence of the additional methyl group on the benzene ring might introduce subtle changes in the crystal packing and the geometry of the hydrogen bonds compared to its non-methylated analog. A detailed crystallographic study would precisely map these interactions, including their bond distances and angles.

Table 2: Anticipated Hydrogen Bond Geometry Parameters (Note: This table is a template; specific values are not available from the searched sources.)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O (intramolecular) | TBD | TBD | TBD | TBD |

| N—H···O (intermolecular) | TBD | TBD | TBD | TBD |

| (D = donor atom; H = hydrogen atom; A = acceptor atom; TBD = To Be Determined) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule and probing their local chemical environment. While specific spectra for this compound were not found in the searched literature, the expected vibrational modes can be predicted based on its molecular structure.

The analysis of a similar compound, 2-amino-4-chlorobenzonitrile, by FTIR spectroscopy confirmed the presence of key functional groups. For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the amino group, the ester group, the C-Cl bond, and the substituted benzene ring.

Advanced Band Assignment and Vibrational Mode Analysis

A detailed analysis of the vibrational spectra involves assigning specific absorption bands (in FTIR) or scattered peaks (in Raman) to particular molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, the high-frequency region of the FTIR spectrum (typically 3500-3300 cm⁻¹) would be dominated by the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group. The carbonyl (C=O) stretching vibration of the ester group would appear as a strong band, likely in the range of 1720-1680 cm⁻¹. The C-O stretching vibrations of the ester would be found in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a more accurate vibrational mode analysis. Theoretical calculations can help to resolve ambiguities in band assignments and provide a deeper understanding of the vibrational dynamics of the molecule.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups (Note: This table provides expected ranges and is not based on experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 | |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| Ester (C=O) | C=O Stretch | 1720 - 1680 |

| Ester (C-O) | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Chloro (C-Cl) | C-Cl Stretch | 800 - 600 |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2850 |

Following an extensive search of available scientific literature, it has been determined that there is a notable absence of specific computational and theoretical chemistry studies published for the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the outline, including Quantum Chemical Calculations (DFT), Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis, Electrostatic Potential Surface Analysis, Prediction of Spectroscopic Parameters, Conformational Analysis, and Molecular Dynamics Simulations that focus solely on this specific molecule.

Research in computational chemistry often focuses on compounds with specific known applications or theoretical interest, and it appears that "this compound" has not been the subject of such detailed investigation in the accessible literature. While studies exist for structurally related compounds, such as other substituted methyl benzoates, the strict requirement to only discuss the specified molecule prevents their inclusion in this article.

Theoretical Insights into Chemical Reactivity and Selectivity

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical chemistry studies focused on this compound. While research exists for structurally related compounds, such as Methyl 2-amino-5-chlorobenzoate and other substituted methyl benzoates, direct theoretical examinations of the reactivity and selectivity of this compound are not available in the public domain.

Studies on analogous molecules often employ methods like Density Functional Theory (DFT) to calculate electronic properties, molecular orbital energies (such as HOMO and LUMO), and reactivity indices. These calculations can provide valuable insights into the electrophilic and nucleophilic sites of a molecule, predict its reactivity in various chemical reactions, and explain the regioselectivity of its transformations.

For instance, research on other substituted methyl benzoates investigates how different functional groups on the benzene ring influence the reactivity of the ester group and the aromatic system. These studies often correlate calculated electronic parameters with experimentally observed reaction rates, such as in saponification reactions.

However, without specific studies on this compound, any discussion of its theoretical reactivity would be speculative and not based on the direct, detailed research findings required for this article. The unique substitution pattern of an amino group at position 2, a chloro group at position 4, and a methyl group at position 5 will undoubtedly create a distinct electronic environment that would need to be modeled specifically to generate accurate data.

Due to the lack of available research, no data tables on the theoretical reactivity and selectivity of this compound can be provided.

Synthesis and Reactivity

Synthetic Methodologies

While a specific, detailed synthesis for Methyl 2-amino-4-chloro-5-methylbenzoate is not extensively documented in readily available literature, general synthetic strategies for polysubstituted aromatic compounds can be inferred.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the aromatic ring, the amino group, and the ester functionality.

Chemical Reactivity and Transformations of Methyl 2 Amino 4 Chloro 5 Methylbenzoate

Reactions Involving the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the aromatic amino group makes it nucleophilic and susceptible to reaction with a variety of electrophiles. It is the primary site for acylation, sulfonylation, diazotization, and condensation reactions.

The amino group of Methyl 2-amino-4-chloro-5-methylbenzoate readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically performed in the presence of a base to neutralize the acid byproduct, results in the formation of an N-acyl derivative (an amide). For instance, reacting the compound with butyryl chloride leads to the corresponding N-butyryl amide. nih.gov Similarly, reaction with 2-methyl benzoyl chloride yields the N-(2-methylbenzoyl) derivative. google.com

Sulfonylation involves the reaction of the amino group with a sulfonyl halide, such as an arylsulfonyl chloride, in the presence of a base. This process yields a sulfonamide, a key functional group in various pharmacologically active molecules. A related transformation is sulfonation using agents like chlorosulfonic acid, which can introduce a sulfonyl chloride group onto the aromatic ring, which is then typically converted to a sulfonamide by reaction with ammonia. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions This table is illustrative and based on general reactions of aromatic amines.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl amide |

| Acylation | Acetic Anhydride (B1165640) | N-acetyl amide |

| Acylation | Benzoyl Chloride | N-benzoyl amide |

| Sulfonylation | Benzenesulfonyl Chloride | N-phenylsulfonamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosylsulfonamide |

The aromatic primary amino group is a key functional handle for a wide range of transformations via the formation of a diazonium salt. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻). masterorganicchemistry.com

These diazonium salts are highly versatile but unstable intermediates and are generally used immediately in subsequent reactions. masterorganicchemistry.com One of the most important transformations is the Sandmeyer reaction, which uses copper(I) salts to replace the diazonium group with various nucleophiles. wikipedia.orgnih.gov For example, using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively, onto the aromatic ring in place of the original amino group. masterorganicchemistry.com These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Other transformations include reaction with potassium iodide to introduce an iodine atom or hydrolysis in the presence of copper catalysts to yield a phenol (B47542). wikipedia.org

Table 2: Diazotization and Subsequent Sandmeyer-Type Transformations This table outlines potential transformations of the diazonium salt derived from this compound.

| Reaction Name | Reagents | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Methyl 4-chloro-5-methyl-2-(diazonium)benzoate chloride |

| Sandmeyer | CuCl | Methyl 2,4-dichloro-5-methylbenzoate |

| Sandmeyer | CuBr | Methyl 2-bromo-4-chloro-5-methylbenzoate |

| Sandmeyer | CuCN | Methyl 4-chloro-2-cyano-5-methylbenzoate |

| Iodination | KI | Methyl 4-chloro-2-iodo-5-methylbenzoate |

| Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | Methyl 4-chloro-2-hydroxy-5-methylbenzoate |

The primary amino group of this compound can condense with the carbonyl group of aldehydes or ketones to form an imine, commonly known as a Schiff base. nih.gov This reaction typically involves refluxing the amine and the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. researchgate.net The formation of the C=N double bond is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. researchgate.net A wide variety of aldehydes and ketones, including aromatic ones like benzaldehyde (B42025) and heterocyclic ketones like isatin, can be used to generate diverse Schiff base structures. researchgate.netbiointerfaceresearch.com

Table 3: Schiff Base Formation via Condensation This table shows potential Schiff base products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Reactant | Product Name (Systematic) |

|---|---|

| Benzaldehyde | Methyl 4-chloro-2-((benzylidene)amino)-5-methylbenzoate |

| 4-Methylbenzaldehyde | Methyl 4-chloro-5-methyl-2-(((4-methylbenzyl)idene)amino)benzoate |

| Acetone | Methyl 2-((isopropylidene)amino)-4-chloro-5-methylbenzoate |

| Isatin (1H-indole-2,3-dione) | Methyl 4-chloro-5-methyl-2-((2-oxoindolin-3-ylidene)amino)benzoate |

Reactions at the Ester Functional Group

The methyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with another. The methyl ester of this compound can be converted into other alkyl esters (e.g., ethyl, propyl) by reacting it with an excess of the corresponding alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. The reaction is an equilibrium process, and using a large excess of the reactant alcohol is necessary to drive the reaction to completion.

Table 4: Transesterification Products Illustrative products from the reaction of this compound with different alcohols.

| Reactant Alcohol | Catalyst (Example) | Product Ester |

|---|---|---|

| Ethanol | H₂SO₄ (acid) | Ethyl 2-amino-4-chloro-5-methylbenzoate |

| n-Propanol | H₂SO₄ (acid) | Propyl 2-amino-4-chloro-5-methylbenzoate |

| Isopropanol | H₂SO₄ (acid) | Isopropyl 2-amino-4-chloro-5-methylbenzoate |

| Benzyl Alcohol | H₂SO₄ (acid) | Benzyl 2-amino-4-chloro-5-methylbenzoate |

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-chloro-5-methylbenzoic acid. This transformation is most commonly achieved through base-catalyzed hydrolysis, also known as saponification. nih.gov The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. google.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt with a mineral acid (e.g., HCl) precipitates the free carboxylic acid. google.comgoogle.com

Table 5: Conditions for Ester Hydrolysis Typical reaction conditions for the saponification of substituted methyl benzoates.

| Reagents | Solvent System | Conditions | Product after Acidification |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Methanol / Water | Reflux, 2-3 hours | 2-amino-4-chloro-5-methylbenzoic acid |

| Sodium Hydroxide (NaOH) | Ethanol / Water | Reflux | 2-amino-4-chloro-5-methylbenzoic acid |

Reduction to Alcohol Derivatives

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (2-amino-4-chloro-5-methylphenyl)methanol. This transformation is typically accomplished using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.com While highly effective, LiAlH₄ is non-selective and can also reduce other functional groups. masterorganicchemistry.comacs.org

For greater selectivity, especially in the presence of other sensitive functional groups, milder reducing agents are preferred. Lithium borohydride (B1222165) (LiBH₄) is a valuable alternative, known for its ability to selectively reduce esters in the presence of groups like amides and carboxylic acids. harvard.edu Its reactivity can be tuned by the choice of solvent. harvard.edu Other complex metal hydrides and catalytic hydrogenation methods can also be employed, with the choice of reagent depending on the desired chemoselectivity and reaction conditions.

Table 1: Reagents for Reduction of this compound to (2-amino-4-chloro-5-methylphenyl)methanol

| Reagent | Typical Solvents | Conditions | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, followed by aqueous workup | Powerful, non-selective reducing agent. masterorganicchemistry.comacs.org |

| Lithium Borohydride (LiBH₄) | THF, Diethyl ether | Anhydrous | More selective for esters than LiAlH₄. harvard.edu |

| Borane Complexes (e.g., BH₃·THF) | THF | Anhydrous | Can reduce esters, but also carboxylic acids. harvard.edu |

| Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) | Various | High pressure and temperature | Conditions can sometimes achieve ester reduction. |

Reactions at the Halogen (Chloro) and Methyl Groups

The chloro and methyl substituents on the benzene (B151609) ring offer additional sites for synthetic modification, significantly expanding the molecular diversity that can be generated from this starting material.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the Chloro Position

The chloro group at the C-4 position is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use increasingly common. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. youtube.com It is widely used for synthesizing biaryl compounds. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex in the presence of a base and typically yields a substituted alkene. researchgate.net

Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne to create an internal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing aryl amines and requires a palladium catalyst with specialized phosphine ligands and a strong base.

Table 2: Overview of Cross-Coupling Reactions at the Chloro Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst, phosphine ligand, base (e.g., K₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst, base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, amine base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst, specialized phosphine ligand, strong base (e.g., NaOt-Bu) |

Oxidation or Reduction of the Methyl Group for Further Derivatization

The methyl group at the C-5 position can also be chemically transformed, primarily through oxidation.

Oxidation of alkyl groups attached to a benzene ring is a common transformation. libretexts.org Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidic workup, can convert the methyl group into a carboxylic acid. msu.edu This would transform this compound into 2-amino-4-chloro-5-carboxy-methylbenzoate, providing a new functional group for further reactions, such as amide bond formation. The conditions for such oxidations are typically harsh and require careful consideration of the stability of other functional groups on the molecule. libretexts.orgmsu.edu

The reduction of an aryl methyl group is not a standard synthetic transformation and is generally difficult to achieve without affecting the aromatic ring itself.

Table 3: Potential Transformations of the C-5 Methyl Group

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄), heat, base; then H₃O⁺ | Carboxylic Acid (-COOH) |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), initiator | Bromomethyl (-CH₂Br) |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The existing substituents on the benzene ring of this compound dictate the position of any further substitution reactions. Electrophilic aromatic substitution (EAS) is the most common type of reaction for such electron-rich systems. masterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents

The outcome of an EAS reaction is determined by the cumulative directing effects of the substituents already present on the ring. lumenlearning.comlibretexts.org Substituents can be classified as activating or deactivating, and as ortho-, para- or meta-directors. pressbooks.pub

-NH₂ (Amino) : A strongly activating, ortho-, para-directing group due to its strong +R (resonance) effect.

-CH₃ (Methyl) : A weakly activating, ortho-, para-directing group due to inductive effects and hyperconjugation.

-Cl (Chloro) : A weakly deactivating, ortho-, para-directing group. The inductive (-I) effect deactivates the ring, but the resonance (+R) effect directs incoming electrophiles to the ortho and para positions. pressbooks.pub

-COOCH₃ (Methyl Ester) : A moderately deactivating, meta-directing group due to its strong -I and -R effects.

In this compound, the most powerful activating group, the amino group, will exert the dominant directing influence. The positions ortho and para to the amino group are C-3 and C-6. The C-3 position is ortho to the amino group and meta to the chloro group. The C-6 position is para to the chloro group and ortho to both the amino and methyl groups.

Considering the directing effects:

The amino group strongly directs to positions 3 and 6.

The methyl group directs to positions 6 and 2 (position 2 is blocked).

The chloro group directs to positions 3 and 5 (position 5 is blocked).

The combined influence of these groups makes the C-6 and C-3 positions the most electron-rich and therefore the most likely sites for electrophilic attack. The C-6 position is activated by both the strong amino group (ortho) and the methyl group (ortho). The C-3 position is activated by the amino group (ortho) and the chloro group (ortho). The powerful activating effect of the amino group generally overrides the deactivating effect of the ester group, making the ring as a whole activated towards EAS. Therefore, an incoming electrophile (E⁺) would preferentially substitute at the C-6 position, with substitution at the C-3 position as a potential minor product.

Table 4: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Activating/Deactivating | Director Type |

| -NH₂ | 2 | +R >> -I | Strongly Activating | Ortho, Para |

| -Cl | 4 | -I > +R | Weakly Deactivating | Ortho, Para |

| -CH₃ | 5 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -COOCH₃ | 1 | -I, -R | Moderately Deactivating | Meta |

Kinetic and Thermodynamic Parameters of Chemical Transformations

Specific kinetic and thermodynamic data for the chemical transformations of this compound are not extensively documented in publicly accessible literature. However, the rates and outcomes of its reactions can be qualitatively understood by considering general chemical principles.

Kinetic studies on analogous systems, such as the aminolysis of substituted chloro-nitrophenyl benzoates, often involve spectrophotometric monitoring to determine reaction orders and rate constants under pseudo-first-order conditions. koreascience.kr Such studies help elucidate reaction mechanisms, for instance, by distinguishing between concerted and stepwise pathways. koreascience.kr

Applications As a Synthetic Building Block and Precursor

Precursor for Advanced Organic Materials

The compound serves as a foundational component in the synthesis of advanced organic materials, where its structure can be integrated into larger, functional systems. Research indicates its role as an intermediate in the multi-step synthesis of complex quinazolinone derivatives. For example, it is a known precursor for 4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide, a significantly more complex molecule where the original benzene (B151609) ring structure is retained within the final quinazolinone core. molbase.com This demonstrates its utility in building heterocyclic frameworks that are often investigated for applications in materials science and medicinal chemistry.

While specific research documenting the use of Methyl 2-amino-4-chloro-5-methylbenzoate as a monomer in polymerization is not widely available, its chemical structure makes it a plausible candidate for incorporation into certain classes of polymers.

Polyamides: The amino group (-NH₂) on the molecule is a reactive site for amidation. In principle, it can undergo a condensation reaction with a dicarboxylic acid or diacyl chloride to form amide linkages, the repeating units of a polyamide. This would require a co-monomer containing at least two carboxylic acid (or derivative) functionalities.

Polyimides: The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized. vt.edu As a mono-amine, this compound would not form a polymer on its own but could be used to cap the end of a polymer chain or to be chemically modified into a diamine monomer for subsequent polymerization.

There are no specific mentions in the reviewed literature of this compound being used to synthesize liquid crystal compounds. However, the substituted benzene ring provides a rigid core structure, a fundamental feature of the mesogenic molecules that form liquid crystalline phases. researchgate.net Its functional groups offer synthetic handles to attach the flexible aliphatic chains characteristic of many liquid crystal materials.

The available literature does not explicitly link this compound to the synthesis of organic semiconductors or optoelectronic materials. Such applications typically require molecules with extended π-conjugated systems to facilitate charge transport. While this compound is not itself a semiconductor, it could potentially serve as a building block for larger, conjugated molecules, though this application is not currently documented.

Scaffold for Ligand Synthesis in Organometallic Chemistry

The molecular structure of this compound is well-suited for use as a scaffold in the design of ligands for metal coordination. The amino and ester groups provide potential donor sites for metal ions, and their ortho-relationship on the benzene ring is favorable for chelation.

The compound possesses two potential coordination sites: the nitrogen atom of the amino group and the carbonyl oxygen of the ester group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

Furthermore, the primary amino group is a versatile functional handle that can be readily modified. For instance, it can undergo condensation with aldehydes or ketones to form Schiff base (imine) ligands. nih.gov This reaction would create a new, larger ligand with different electronic and steric properties, offering a pathway to a wide variety of metal complexes with tunable characteristics.

Ligands derived from this compound could be used to form metal complexes with potential catalytic activity. The design of effective catalysts often relies on the precise tuning of the electronic and steric environment around the metal center. The chloro and methyl substituents on the aromatic ring of this precursor can influence the properties of the resulting metal complex. These groups can modulate the electron density at the metal center and provide steric bulk that can influence the selectivity of a catalytic reaction. While this application is plausible, specific examples of catalysts derived from this compound are not detailed in the surveyed scientific literature.

Intermediate in the Synthesis of Complex Molecular Architectures

The primary application of this compound as a synthetic building block lies in its role as a precursor to quinazolinone derivatives. The quinazoline (B50416) framework is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects. google.com

The synthesis of the quinazolinone ring system often begins with a substituted 2-aminobenzoic acid or its ester, such as this compound. The general synthetic route involves the reaction of the anthranilate derivative with a suitable reagent to form the pyrimidine (B1678525) ring fused to the benzene ring. For instance, condensation of a 2-aminobenzoic acid derivative with an acid anhydride (B1165640) can lead to the formation of a benzoxazinone, which can then be treated with a nitrogen nucleophile to yield the corresponding quinazolinone. researchgate.net

While specific examples detailing the synthesis of complex molecules directly from this compound are not extensively documented in publicly available literature, its structural similarity to other anthranilate precursors used in quinazolinone synthesis underscores its potential in this area. researchgate.net For example, the related compound Methyl 2-amino-5-chlorobenzoate is recognized as a useful pharmaceutical intermediate in the synthesis of quinazolinones. researchgate.net The presence of the chloro and methyl substituents on the benzene ring of this compound would lead to the formation of specifically substituted quinazolinone derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.

The following table outlines the key reactants and the resulting molecular scaffold in the synthesis of quinazolinone derivatives from anthranilate precursors.

| Precursor | Reagent | Resulting Scaffold |

| This compound | Acid Anhydride, Amine | Substituted Quinazolinone |

| 2-Aminobenzoic acid | Formamide | Quinazolinone |

| Methyl 2-aminobenzoate | Diaminoglyoxime | Quinazolinone derivative |

This table illustrates the general synthetic utility of anthranilate derivatives in forming the quinazolinone core structure.

Applications in Dye and Pigment Chemistry

Aromatic amines are fundamental building blocks in the synthesis of azo dyes and pigments. The synthesis involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich coupling component to form the characteristic azo (-N=N-) linkage, which is a primary chromophore. jchemrev.comnih.gov

The substituents on the aromatic ring of the diazo component, in this case, the chloro and methyl groups of this compound, play a crucial role in determining the final color and properties of the dye. These groups can influence the electronic properties of the aromatic system and, consequently, the absorption spectrum of the resulting azo dye.

The potential pathway for the utilization of this compound in azo dye synthesis is depicted in the table below.

| Step | Reactants | Intermediate/Product |

| 1. Diazotization | This compound, Sodium Nitrite (B80452), Acid | Methyl 4-chloro-2-diazonium-5-methylbenzoate salt |

| 2. Azo Coupling | Methyl 4-chloro-2-diazonium-5-methylbenzoate salt, Coupling Component (e.g., Naphthol derivative) | Azo Dye |

This table outlines the general two-step process for the synthesis of azo dyes from an aromatic amine precursor like this compound.

Future Research Directions and Emerging Methodologies

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted aminobenzoic acid esters is a well-established field, yet there remains significant scope for improvement in terms of yield, cost-effectiveness, and environmental impact. Current synthetic strategies for analogous compounds often involve multi-step processes starting from precursors like m-toluic acid or 2-amino-3-methylbenzoic acid. google.comchemicalbook.com A common and critical step is the chlorination of the aromatic ring.

Research has documented the use of various chlorinating agents, each with distinct advantages and disadvantages. N-chlorosuccinimide (NCS) is frequently used and known for clean reactions but can be expensive. patsnap.com Alternative reagents like cyanuric chloride and dichlorohydantoin have also been employed, offering different cost and reactivity profiles. google.compatsnap.com A significant advancement would be the development of catalytic chlorination methods, which would reduce waste and improve atom economy compared to the current stoichiometric approaches.

Future synthetic design could focus on:

Catalytic C-H Activation: Direct, regioselective chlorination via C-H activation would represent a major leap forward, bypassing the need for pre-functionalized substrates and reducing the number of synthetic steps.

Flow Chemistry: Implementing continuous flow reactors for key steps, such as nitration or chlorination, could enhance safety, improve heat and mass transfer, and allow for more precise control over reaction conditions, leading to higher purity and yields. rsc.org

A comparison of chlorination agents used for similar scaffolds is presented below.

| Reagent | Typical Solvent | Advantages | Disadvantages | Source |

| N-Chlorosuccinimide (NCS) | DMF | Clean reaction profile | High cost, stoichiometric waste | patsnap.com |

| Cyanuric Chloride | Dichloroethane | Lower cost than NCS | Requires careful temperature control | patsnap.com |

| Dichlorohydantoin | DMF | Effective chlorinating agent | High boiling point solvent is difficult to remove | google.com |

| Chlorine Gas | 1,2-dichloro-ethane | Inexpensive raw material | Hazardous to handle, potential for over-chlorination | chemicalbook.com |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of chemical reactions relies heavily on understanding their kinetics and mechanisms. Process Analytical Technology (PAT), which involves real-time, in-line monitoring, is crucial for developing robust and efficient chemical processes. mdpi.com Advanced spectroscopic techniques are central to this approach.

For the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate, these methods could provide invaluable insight:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the progress of a reaction in real-time. mdpi.comfrontiersin.org By tracking the characteristic vibrational frequencies of functional groups, one could observe the consumption of the starting material (e.g., the N-H stretches of a precursor amine), the formation of the product (e.g., the appearance of a C-Cl bond vibration), and the transient presence of any intermediates. This data allows for precise determination of reaction endpoints, preventing the formation of impurities from over-reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop or flow NMR spectroscopy could provide detailed structural information on the reaction mixture as it evolves, helping to identify intermediates and byproducts without the need for sample extraction.

| Technique | Information Provided | Potential Application in Synthesis | Source |

| Raman Spectroscopy | Real-time functional group analysis, bond formation/breaking | Monitoring chlorination, esterification, and reduction steps | mdpi.com |

| Mid-Infrared (MIR) Spectroscopy | Complementary vibrational data to Raman | In-situ tracking of reactant consumption and product formation | frontiersin.org |

| UV/Visible Spectroscopy | Changes in electronic conjugation | General reaction progress monitoring, endpoint detection | mdpi.com |

| X-Ray Photoelectron Spectroscopy (XPS) | Surface composition and electronic state of catalysts | Characterizing heterogeneous catalysts used in hydrogenation or chlorination | frontiersin.org |

Computational Design and Prediction of Novel Derivatives and Reactivity

Computational chemistry provides a powerful platform for accelerating research by predicting molecular properties and guiding experimental work. For this compound, computational studies can be applied to understand its fundamental characteristics and to design novel derivatives for specific applications, such as intermediates for new insecticides. google.com

The starting point for such studies is an accurate molecular structure. While the exact crystal structure for this compound is not publicly available, data from closely related isomers like Methyl 2-amino-5-chlorobenzoate provides a solid foundation for building computational models. researchgate.net

Future computational research directions include:

Density Functional Theory (DFT) Calculations: To map the electron density and electrostatic potential of the molecule. This can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. For example, it could clarify the regioselectivity of further substitution on the aromatic ring.

Reaction Mechanism Modeling: Simulating the energy profiles of potential synthetic pathways can help identify the most thermodynamically and kinetically favorable routes, saving significant experimental time and resources.

Virtual Screening of Derivatives: By computationally building a library of virtual derivatives (e.g., by modifying the amine, ester, or adding new substituents) and calculating their properties (such as steric hindrance, electronic properties, or predicted bioactivity through molecular docking), researchers can prioritize the synthesis of the most promising candidates. nih.gov

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique, non-thermal methods for chemical transformations, often providing access to reactivity and products that are unattainable through conventional means.

Electrochemical Synthesis: Electrochemistry is an inherently green technique, using electrons as a traceless reagent. nih.gov Research could explore the electrochemical oxidation of the amine group or the aromatic ring to generate reactive radical cations, which could then undergo coupling reactions to form novel dimers or react with other nucleophiles. Conversely, electrochemical reduction could be investigated as an alternative to catalytic hydrogenation for precursor synthesis. The study of reaction mechanisms, such as an Electron Transfer + Chemical Reaction (EC) mechanism, would be crucial. nih.gov

Photochemical Reactions: Light can be used to induce specific chemical reactions. Potential research avenues could involve photocatalytic C-H functionalization to introduce new groups onto the aromatic ring or using the aminobenzoate core as a building block in photochemical cycloaddition reactions to rapidly construct complex polycyclic structures.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. mdpi.com Applying these principles to the synthesis of this compound is a critical area for future development.

Key areas for improvement include:

Solvent Selection: Many current syntheses for related compounds use hazardous solvents like N,N-dimethylformamide (DMF) or dichloroethane. patsnap.comgoogle.com A key research goal is to replace these with greener alternatives such as ethanol (B145695), water, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to be compatible with chemoenzymatic processes. rsc.orgnih.gov

Atom Economy: Moving from stoichiometric reagents (e.g., NCS) to catalytic systems for steps like chlorination would significantly improve atom economy and reduce inorganic waste streams.

Energy Efficiency: Exploring microwave-assisted or ultrasonic-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov

| Green Chemistry Principle | Conventional Method | Proposed Green Alternative | Source |

| Safer Solvents | DMF, Dichloroethane | Ethanol, Water, 2-MeTHF | patsnap.comrsc.orggoogle.comnih.gov |

| Atom Economy | Stoichiometric chlorination (e.g., NCS) | Catalytic chlorination | google.compatsnap.com |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Exploration of bio-derived precursors | rsc.org |

| Design for Energy Efficiency | Conventional reflux heating | Microwave-assisted or flow chemistry synthesis | mdpi.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-chloro-5-methylbenzoate, considering substituent reactivity and regioselectivity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Nitration/Chlorination : Start with a methyl benzoate derivative. Introduce chloro and methyl groups via electrophilic substitution, leveraging directing effects (e.g., methyl at position 5 directs nitration/chlorination to positions 2 and 4).

Amination : Reduce a nitro intermediate (e.g., via catalytic hydrogenation or Fe/HCl) to install the amino group at position 3.

Critical factors:

- Regioselectivity : Use protecting groups (e.g., acetyl for the amino group) during chlorination to avoid side reactions .

- Catalysts : Pd/C or Raney Ni for hydrogenation, with solvent polarity adjustments to minimize dehalogenation .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are recommended?

- Methodological Answer : Purity validation requires:

- Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to resolve intermediates and byproducts.

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., methyl at 5, chloro at 4).

- Mass Spectrometry : High-resolution MS for molecular ion verification (e.g., [M+H] at m/z 228.04).

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% theoretical values .

Advanced Research Questions

Q. How do the positions of substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : Substituent effects:

- Electron-Withdrawing Chloro (position 4) : Activates the ring for electrophilic attack but deactivates adjacent positions for nucleophilic substitution.

- Methyl (position 5) : Steric hindrance reduces accessibility to nucleophiles at position 4.

Experimental design: - Compare reaction rates with analogues (e.g., 4-fluoro vs. 4-chloro derivatives) under identical conditions.

- Use DFT calculations to map electron density and predict reactive sites .

Q. What strategies mitigate contradictory data in catalytic hydrogenation of this compound?

- Methodological Answer : Contradictions in hydrogenation outcomes (e.g., partial dehalogenation vs. full reduction) arise from:

- Catalyst choice : Pd/C may cause dechlorination; switch to PtO for selective nitro reduction.

- Solvent effects : Polar solvents (e.g., ethanol) stabilize intermediates, reducing side reactions.

- Pressure/Temperature : Lower H pressure (1–2 atm) and 25–30°C minimize decomposition .

Q. How to design structure-activity relationship (SAR) studies using derivatives of this compound for antimicrobial activity?

- Methodological Answer : Stepwise approach :

Derivatization : Modify substituents (e.g., replace chloro with Br, methyl with CF) to assess steric/electronic impacts.

In vitro assays : Test against Gram+/Gram- bacteria (MIC values) and eukaryotic cells (for toxicity).

Mechanistic studies : Use fluorescence quenching to evaluate membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

Q. What are the challenges in regioselective functionalization of the benzene ring with multiple substituents?

- Methodological Answer : Challenges include:

- Competing directing effects : Amino (position 2) is strongly activating (ortho/para), while chloro (position 4) is deactivating (meta).